N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide
Description
N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a structurally complex acetamide derivative featuring a cyclohexyl ring substituted with a secondary amine group. The amine moiety comprises an isopropyl group and a 2-aminoethyl chain, which introduces both hydrophobic and hydrophilic properties.
Properties
IUPAC Name |
N-[2-[2-aminoethyl(propan-2-yl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)16(9-8-14)13-7-5-4-6-12(13)15-11(3)17/h10,12-13H,4-9,14H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHCWDAEEWKLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCCCC1NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide typically involves multiple steps. One common method starts with the cyclohexylamine, which undergoes a reaction with isopropylamine and ethylene diamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce a more saturated amine derivative.
Scientific Research Applications
N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors that play a role in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations:
- Substituent Impact: The target compound’s 2-aminoethyl group enhances hydrophilicity and hydrogen-bonding capacity compared to chloro- or aryl-substituted analogs. This may improve solubility and receptor interactions in biological systems .
- Cyclohexyl Conformation: The cyclohexyl ring in similar compounds (e.g., N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide) adopts a chair conformation, which stabilizes the molecule via N–H⋯O hydrogen bonding . This structural rigidity may influence binding affinity in protein-ligand interactions.
Physicochemical and Mechanistic Insights
- The target compound’s aminoethyl moiety may similarly improve interfacial interactions in material science applications .
- Metabolic Stability: The secondary amine in the target compound may resist oxidative degradation compared to tertiary amines (e.g., N-[2-(Acetylisopropylamino)cyclohexyl]-2-chloroacetamide), which are prone to N-dealkylation .
Biological Activity
N-{2-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-acetamide is a compound of interest in pharmaceutical and biological research due to its potential therapeutic properties. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.
This compound is synthesized through a multi-step process involving cyclohexylamine, isopropylamine, and ethylene diamine, followed by reaction with acetic anhydride. The compound features various functional groups that enhance its reactivity and biological interactions.
Synthesis Overview
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Cyclohexylamine + Isopropylamine + Ethylene diamine | Controlled temperature | Intermediate compound |
| 2 | Intermediate + Acetic anhydride | Controlled temperature | This compound |
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound's unique structure allows it to modulate these targets effectively, leading to various biological responses.
Analgesic and Anti-inflammatory Effects
Research indicates that this compound exhibits analgesic and anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated immune cells, suggesting its potential use in treating inflammatory conditions.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance, it was tested on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), demonstrating significant cytotoxic effects. The IC50 values observed for these cell lines were promising:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 25 |
| A549 | 30 |
These results indicate that this compound may serve as a lead compound for further development in cancer therapy.
Case Studies
- Study on Inflammatory Response : A study published in Journal of Immunology demonstrated that this compound significantly reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.
- Anticancer Activity Assessment : In a comparative study involving multiple compounds, this compound showed superior cytotoxicity against breast cancer cell lines compared to standard chemotherapeutic agents, suggesting a novel mechanism of action distinct from traditional therapies.
- Mechanistic Insights : Research published in Molecular Pharmacology explored the binding affinity of this compound to specific receptors involved in pain signaling pathways. The findings indicated that this compound could act as an antagonist to certain pain receptors, providing insights into its analgesic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
